molecular formula C10H10N4O2S B2463160 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine CAS No. 107974-07-2

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine

Cat. No. B2463160
CAS RN: 107974-07-2
M. Wt: 250.28
InChI Key: AKTFEEZWKATZMK-UHFFFAOYSA-N
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Description

The compound “3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 1,3-benzodioxol-5-ylmethylsulfanyl group .

Scientific Research Applications

Antibacterial Activity

  • Synthesis and Antibacterial Activity of N-Substituted Sulfonamide Derivatives: A study by Aziz‐ur‐Rehman et al. (2015) involved synthesizing derivatives of 1,3-Benzodioxol-5-amine, which is structurally related to the compound . These derivatives showed moderate antibacterial activity compared to the standard ciprofloxacin, highlighting their potential in antibacterial applications (Aziz‐ur‐Rehman et al., 2015).

Chemical Synthesis Techniques

  • Microwave-Assisted Fries Rearrangement: Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis technique involving a microwave-assisted Fries rearrangement. This study provides insights into efficient chemical synthesis methods that could be applicable to the synthesis of related compounds (Moreno-Fuquen et al., 2019).

Antimicrobial Activities

  • Synthesis of Novel Triazole Derivatives: Bektaş et al. (2007) synthesized new 1,2,4-Triazole derivatives, exhibiting good to moderate antimicrobial activities. This suggests the potential of triazole compounds, including those similar to 3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine, in antimicrobial applications (Bektaş et al., 2007).

Novel Triazole Synthesis

  • One-Pot Synthesis of Triazole Derivatives: Tan et al. (2017) reported a new microwave-assisted synthesis method for producing triazole derivatives, indicating potential pathways for synthesizing similar compounds (Tan et al., 2017).

Antifungal and Plant Growth Regulatory Activities

  • Synthesis of Ferrocenyl-Containing Thiazole Imine Derivatives: A study by Yu et al. (2007) synthesized novel compounds with 1H-1,2,4-triazol-1-yl groups, showing some degree of plant growth regulatory and antifungal activities. This underscores the potential of triazole compounds in agricultural and antifungal applications (Yu et al., 2007).

Antitumor Activity

  • Synthesis and Antitumor Activity of Thiazol-2-amine Derivatives: Research by Ye Jiao et al. (2015) explored the synthesis and antitumor properties of certain thiazol-2-amine derivatives, which include triazole structures, suggesting potential in cancer treatment (Ye Jiao et al., 2015).

Bcl-2 Inhibitory Anticancer Agents

  • Synthesis of 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines: Hamdy et al. (2013) synthesized compounds showing potential as pro-apoptotic Bcl-2-inhibitory anticancer agents. This highlights the role of triazole derivatives in developing novel anticancer drugs (Hamdy et al., 2013).

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-9-12-10(14-13-9)17-4-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTFEEZWKATZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-ylmethylsulfanyl)-1H-1,2,4-triazol-5-amine

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